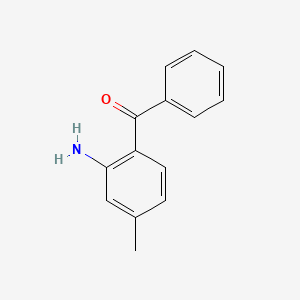

2-Amino-4-methylbenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4-methylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINYAGBOKBLJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197778 | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4937-62-6 | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4937-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004937626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-methylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-methylbenzophenone CAS number 4937-62-6

An In-depth Technical Guide to 2-Amino-4-methylbenzophenone (CAS No. 4937-62-6)

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate, recognized for its role as a versatile building block in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. Its diaryl ketone structure, featuring both an amine and a methyl-substituted aromatic ring, provides a unique platform for synthetic transformations. This guide offers a comprehensive technical overview intended for researchers, chemists, and professionals in drug discovery and materials science. We will delve into its physicochemical properties, explore robust synthetic methodologies including Friedel-Crafts acylation and Suzuki-Miyaura coupling, detail analytical techniques for characterization and purity assessment, discuss its key applications as a precursor to pharmacologically active agents, and provide essential safety and handling protocols.

Physicochemical and Structural Characteristics

This compound is a yellow crystalline solid.[1][2] A precise understanding of its chemical and physical properties is fundamental for its application in synthetic chemistry and material science. These properties dictate the choice of solvents, reaction conditions, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 4937-62-6 | [3] |

| Molecular Formula | C₁₄H₁₃NO | [3] |

| Molecular Weight | 211.26 g/mol | |

| Melting Point | 65-66 °C | [4] |

| Appearance | Yellow, Fine Crystalline Powder | [1][2] |

| IUPAC Name | (2-Amino-4-methylphenyl)(phenyl)methanone | [5] |

| Synonyms | 2-Benzoyl-5-methylaniline, 4-Methyl-2-aminobenzophenone | [3] |

| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [3] |

| InChI | 1S/C14H13NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3 | [3] |

| InChIKey | YINYAGBOKBLJHY-UHFFFAOYSA-N |

Synthetic Methodologies: A Strategic Overview

The synthesis of unsymmetrical diaryl ketones like this compound is a cornerstone transformation in organic chemistry. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. We will explore two primary, field-proven strategies.

The Classic Approach: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a robust and fundamental method for forming the C-C bond between an aromatic ring and an acyl group, making it a primary choice for synthesizing aryl ketones.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6]

Causality of Experimental Design: The core of this reaction involves activating an acylating agent (e.g., benzoyl chloride) with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6] This ion is then attacked by the π-electron system of an electron-rich aromatic ring. A critical consideration for synthesizing this compound is that the free amino group on the aniline derivative is a Lewis base and would irreversibly coordinate with the AlCl₃ catalyst, deactivating it and preventing the reaction. Therefore, the amino group must be protected prior to acylation, typically as an amide (e.g., acetanilide), and deprotected in a subsequent step. The acyl group is deactivating, which advantageously prevents polysubstitution reactions.[6]

Caption: Friedel-Crafts Acylation mechanism for benzophenone synthesis.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

-

Step 1 (Protection): Acetylate 3-methylaniline with acetyl chloride or acetic anhydride to form N-(3-methylphenyl)acetamide.

-

Step 2 (Acylation):

-

Suspend anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane, CH₂Cl₂) under a nitrogen atmosphere in a flask equipped with a dropping funnel and stir bar. Cool the suspension in an ice/water bath.[7]

-

Add benzoyl chloride (1.0 equivalent) to the suspension and stir for 15 minutes.

-

Slowly add a solution of N-(3-methylphenyl)acetamide (1.0 equivalent) in CH₂Cl₂ dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

-

-

Step 3 (Workup):

-

Carefully quench the reaction by pouring the mixture over crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer with additional portions of CH₂Cl₂.[7]

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[7]

-

-

Step 4 (Deprotection): Reflux the crude product from Step 3 in an aqueous solution of hydrochloric acid or sulfuric acid to hydrolyze the amide protecting group.

-

Step 5 (Purification): Neutralize the acidic solution with a base (e.g., NaOH) to precipitate the free amine product. The resulting solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.[7][8]

The Modern Approach: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, particularly for synthesizing biaryls and diaryl ketones.[9] It offers milder reaction conditions and broader functional group tolerance compared to classical methods. The synthesis of a diaryl ketone can be achieved by coupling an arylboronic acid with an acyl electrophile (e.g., an acyl chloride).[9][10] This approach avoids the direct handling of toxic carbon monoxide gas, which is required in the carbonylative variant.[9]

Causality of Experimental Design: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle is initiated by the oxidative addition of the active Pd(0) catalyst into the carbon-acyl bond of the electrophile. A subsequent transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center, is crucial and is typically facilitated by a base. The final reductive elimination step forms the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: Catalytic cycle for the Acyl Suzuki-Miyaura Coupling.

Conceptual Protocol: Synthesis via Suzuki-Miyaura Coupling

-

Reactants: Combine 2-amino-4-methylphenylboronic acid (or its ester) (1.0 equivalent), benzoyl chloride (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, ~2.0 equivalents) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).[10]

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at a temperature typically ranging from 80-110 °C.

-

Monitoring: Track the disappearance of starting materials and the formation of the product via TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture, filter off solids, and partition the filtrate between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the crude product using flash column chromatography to isolate this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized this compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for characterization.

Caption: General analytical workflow for compound validation.

Chromatographic Purity Assessment: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.[11] A reverse-phase method is typically employed for benzophenone derivatives.[12][13]

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent hydrophobic retention for aromatic ketones.[13] |

| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) | A common solvent system for reverse-phase HPLC offering good separation.[12][13] |

| Detector | UV at ~254 nm or Diode Array | Benzophenones have strong UV absorbance, allowing for sensitive detection.[13] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Injection Vol. | 10 µL | A typical volume for analytical injections. |

Protocol: Purity Analysis by RP-HPLC

-

Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions to establish a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the synthesized product in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solutions and the sample solution.

-

Data Processing: Determine the retention time of the main peak by comparison with the reference standard. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor at the detection wavelength.

Spectroscopic Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for unambiguous structure determination.[14][15] The ¹H NMR spectrum will show characteristic signals for the aromatic protons in their distinct chemical environments, the methyl group singlet, and the broad singlet for the amine protons. The ¹³C NMR spectrum will confirm the presence of 14 unique carbon atoms, including the characteristic carbonyl carbon signal (~195-200 ppm).[15]

-

Infrared (IR) Spectroscopy: FTIR analysis is used to identify key functional groups.[16] The spectrum of this compound will exhibit characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C=O stretching of the ketone (~1640-1680 cm⁻¹), and C-H stretching of the aromatic rings (~3000-3100 cm⁻¹).

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. The molecular ion peak (M+) corresponding to the molecular weight of 211.26 would be expected.

Applications in Research and Drug Development

The benzophenone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[17] this compound serves as a crucial starting material for synthesizing more complex molecules with significant therapeutic potential.

-

Synthesis of Heterocycles: It is a key precursor for various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, many of which exhibit a broad range of pharmacological activities.[18]

-

Precursor to CNS Agents: The related compound 2-aminobenzophenone is a well-known precursor to drugs like diazepam. This compound is used in analogous synthetic pathways. For example, it has been used as a starting reagent in the synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, a potent CCKB antagonist.

-

Antitumor and Antimalarial Research: Diaryl ketones are investigated for their potential as anticancer and antimalarial agents.[17] this compound provides a scaffold that can be further functionalized to generate libraries of compounds for screening against these and other therapeutic targets.[]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling any chemical reagent. The following information is summarized from available Material Safety Data Sheets (MSDS).[1][2]

| Safety Aspect | Guideline |

| Hazard Classification | Skin Irritant (H315), Eye Irritant (H319), May cause respiratory irritation (H335).[5] |

| Handling | Handle in a well-ventilated place, such as a chemical fume hood. Avoid formation of dust and aerosols. Use non-sparking tools.[1] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. For dusty conditions, a dust mask (e.g., N95) is recommended.[1] |

| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off immediately with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention in all cases of significant exposure.[1] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[1][2] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus if necessary.[1] |

Conclusion

This compound (CAS 4937-62-6) is a compound of significant value to the synthetic chemist. Its preparation via established methods like Friedel-Crafts acylation or modern Suzuki coupling provides reliable access to this versatile intermediate. A multi-technique analytical approach ensures its structural integrity and purity, which is paramount for its subsequent use in the development of novel heterocyclic compounds and potential pharmaceutical agents. Proper understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development.

References

- Benchchem.

- Benchchem. Application Note: Synthesis of Diaryl Ketones using Suzuki-Miyaura Coupling.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-4'-METHYLBENZOPHENONE.

- Sigma-Aldrich. This compound 99%.

- CymitQuimica. 2-Amino-4-methyl-benzophenone.

- SIELC Technologies. This compound.

- University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone.

- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.

- ChemicalBook. 2-AMINO-4'-METHYLBENZOPHENONE synthesis.

- Chemsrc. This compound | CAS#:4937-62-6.

- Kingnod New Materials. This compound (CAS# 4937-62-6).

- SpectraBase. This compound - Optional[13C NMR] - Spectrum.

- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4'-methylbenzophenone.

- MicroSolv Technology Corporation. Benzophenone Analyzed with HPLC - AppNote.

- Organic Syntheses. 2-aminobenzophenone. [Link]

- ChemicalBook. This compound(4937-62-6) 13C NMR spectrum.

- SpectraBase. This compound - Optional[FTIR] - Spectrum.

- Asian Journal of Organic & Medicinal Chemistry.

- Sigma-Aldrich. This compound 99% Peer Reviewed Papers.

- National Center for Biotechnology Information (PMC). Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- PubChem. 2-Amino-4'-methylbenzophenone m.

- Benchchem.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Amino-4-methyl-benzophenone | CymitQuimica [cymitquimica.com]

- 4. This compound | CAS#:4937-62-6 | Chemsrc [chemsrc.com]

- 5. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Friedel-Crafts Acylation [www1.udel.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(4937-62-6) 13C NMR [m.chemicalbook.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

- 17. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to (2-amino-4-methylphenyl)(phenyl)methanone

Abstract: This technical guide provides a comprehensive overview of (2-amino-4-methylphenyl)(phenyl)methanone (CAS No. 4937-62-6), a key benzophenone derivative. This document details its physicochemical properties, outlines a robust synthesis methodology based on established organic chemistry principles, and offers an analysis of its spectroscopic signature for structural confirmation. Furthermore, it explores the compound's critical applications as a versatile intermediate in the synthesis of advanced pharmaceutical scaffolds, discusses its toxicological profile, and provides essential guidelines for safe handling and storage. This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and fine chemical synthesis.

Physicochemical and Structural Properties

(2-amino-4-methylphenyl)(phenyl)methanone, also known as 2-amino-4-methylbenzophenone, is an aromatic ketone characterized by an aminophenyl group linked to a carbonyl moiety. The presence of the amino group, the methyl substituent, and the benzoyl group confers specific reactivity and physical properties, making it a valuable building block in organic synthesis. Its core properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4937-62-6 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO | [3] |

| Molecular Weight | 211.26 g/mol | [3] |

| Melting Point | 65-66 °C | [3] |

| Appearance | Yellowish solid/powder | [3][4] |

| IUPAC Name | (2-amino-4-methylphenyl)(phenyl)methanone | [2] |

| SMILES | Cc1ccc(c(N)c1)C(=O)c2ccccc2 | [1][2] |

| InChI Key | YINYAGBOKBLJHY-UHFFFAOYSA-N | [1][2] |

Synthesis Methodology: Friedel-Crafts Acylation Approach

The synthesis of unsymmetrical benzophenones like (2-amino-4-methylphenyl)(phenyl)methanone is most classically achieved via the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

Rationale and Mechanistic Insight

The chosen synthetic strategy involves the acylation of 3-methylaniline (m-toluidine) with benzoyl chloride. The amino group (-NH₂) is a powerful activating, ortho, para-directing group. However, under the strong Lewis acid conditions of a standard Friedel-Crafts reaction, the amino group would be protonated or complexed with the catalyst, converting it into a deactivating, meta-directing ammonium species.

To overcome this, a common and effective strategy is to protect the amine as an amide (e.g., an acetamide) before acylation. The N-acetyl group is still an ortho, para-director but is less activating than a free amine, providing better control over the reaction and preventing undesirable side reactions. The acylation is directed to the position ortho to the amide, followed by a final deprotection step to yield the target primary amine.

Experimental Protocol (Illustrative)

This protocol describes a validated, multi-step approach for the synthesis of the title compound.

Step 1: Protection of 3-Methylaniline

-

In a flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting amine.

-

Quench the reaction with water, separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-(3-methylphenyl)acetamide.

Step 2: Friedel-Crafts Acylation

-

Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in an inert solvent such as DCM under a nitrogen atmosphere.

-

Cool the suspension to 0-5 °C.

-

Slowly add benzoyl chloride (1.2 eq.) to the suspension, followed by a solution of N-(3-methylphenyl)acetamide (1.0 eq.) in DCM.

-

Stir the reaction at low temperature for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it over crushed ice containing concentrated HCl.

-

Extract the product with DCM, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Deprotection of the Amide

-

Dissolve the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid (e.g., 6M HCl).

-

Heat the mixture to reflux for 4-8 hours, monitoring the hydrolysis of the amide by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) until the pH is >10.

-

Extract the product with ethyl acetate, wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, (2-amino-4-methylphenyl)(phenyl)methanone, by column chromatography on silica gel or recrystallization.

Synthesis Workflow Diagram

Spectroscopic Analysis and Structural Elucidation

Structural confirmation of (2-amino-4-methylphenyl)(phenyl)methanone relies on a combination of spectroscopic techniques. While publicly accessible, fully interpreted spectra are limited, data is available in specialized databases, and the expected spectral features can be confidently predicted.[1][6][7]

| Technique | Expected Features |

| ¹H NMR | ~2.2-2.4 ppm (s, 3H): Methyl (-CH₃) protons. ~6.0-6.5 ppm (br s, 2H): Amine (-NH₂) protons. ~6.5-6.7 ppm (m, 2H): Aromatic protons on the amino-substituted ring (H5, H6). ~7.2-7.4 ppm (d, 1H): Aromatic proton on the amino-substituted ring (H3). ~7.4-7.7 ppm (m, 5H): Aromatic protons of the unsubstituted phenyl ring. |

| ¹³C NMR | ~20-22 ppm: Methyl carbon. ~115-155 ppm: Aromatic carbons (8 distinct signals expected). ~195-200 ppm: Carbonyl (C=O) carbon. |

| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct N-H stretching bands (primary amine). ~3050 cm⁻¹: Aromatic C-H stretching. ~2950 cm⁻¹: Aliphatic C-H stretching (methyl group). 1620-1640 cm⁻¹: Strong C=O stretching (ketone, lowered frequency due to intramolecular H-bonding with ortho-amine). 1500-1600 cm⁻¹: Aromatic C=C bending vibrations. |

| Mass Spectrometry | m/z 211: Molecular ion peak [M]⁺. Key Fragments: m/z 105 (benzoyl cation, [C₆H₅CO]⁺), m/z 77 (phenyl cation, [C₆H₅]⁺). |

Expertise & Causality: The predicted downfield shift of the carbonyl carbon in ¹³C NMR and the lower wavenumber of the C=O stretch in IR spectroscopy are characteristic consequences of conjugation and intramolecular hydrogen bonding with the ortho-amino group. This interaction delocalizes electron density and weakens the C=O double bond, serving as a key diagnostic feature for this substitution pattern.

Applications in Research and Drug Development

The primary utility of (2-amino-4-methylphenyl)(phenyl)methanone is as a versatile chemical intermediate for constructing more complex heterocyclic systems of high medicinal value.[5]

Precursor for Substituted Quinolines

The compound serves as a starting reagent for the synthesis of 4-phenyl-7-methylquinolines via the Friedländer annulation.[4] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene ketone, a foundational method for building the quinoline core present in many therapeutic agents.

Intermediate for Tetrahydrobenzazepine Derivatives

It is a documented precursor in the multi-step synthesis of N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide.[4] This complex molecule is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor, a target investigated for anxiety and panic disorders. The aminobenzophenone core is essential for constructing the seven-membered diazepine ring.

Role as a Synthetic Hub

Biological Activity and Toxicological Profile

Known Biological Activity

As of this writing, there are no specific, peer-reviewed studies detailing the biological activity of (2-amino-4-methylphenyl)(phenyl)methanone itself. Its primary role is that of a synthetic intermediate rather than an active pharmaceutical ingredient. However, the broader benzophenone scaffold is ubiquitous in medicinal chemistry and is associated with a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[8] For instance, certain aminobenzophenone derivatives have shown potent inhibition of pro-inflammatory cytokines like TNF-α.[8] Furthermore, structurally related (2-aminothiophen-3-yl)(phenyl)methanones have been identified as positive allosteric modulators (PAMs) of the A1 adenosine receptor, a target for treating neuropathic pain.[9] These activities are noted for the chemical class and should not be directly attributed to the title compound without specific experimental validation.

Safety and Toxicology

The compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[1][3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

-

Trustworthiness of Protocols: All handling and experimental protocols must incorporate these hazards. The self-validating system for any protocol involving this compound includes the mandatory use of appropriate personal protective equipment (PPE) to mitigate these risks.

Handling, Storage, and Disposal

Expertise-Driven Recommendations:

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat. An N95-rated dust mask is recommended for handling larger quantities.[1] Avoid all personal contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78651, this compound.

- SpectraBase. (n.d.). This compound.

- Dodd, G., et al. (2014). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 5(8), 1039-1051.

- Gao, Z. G., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(3), 324-330.

- Dawidowski, M., et al. (2022). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences.

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C14H13NO | CID 78651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 99 4937-62-6 [sigmaaldrich.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4937-62-6 | (2-Amino-4-methylphenyl)(phenyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 6. This compound(4937-62-6) 13C NMR spectrum [chemicalbook.com]

- 7. This compound(4937-62-6) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 2-Methylbenzophenone(131-58-8) 1H NMR spectrum [chemicalbook.com]

2-benzoyl-5-methylaniline physical properties

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzoyl-5-methylaniline

Abstract

2-Benzoyl-5-methylaniline, a substituted aromatic ketone and aniline derivative, represents a core structural motif of significant interest in medicinal chemistry and materials science. While this specific molecule is not extensively characterized in public literature, its constituent functional groups—a primary aromatic amine and a diaryl ketone—are foundational to numerous high-value compounds, including tyrosine kinase inhibitors. This guide provides a comprehensive technical profile of 2-benzoyl-5-methylaniline by synthesizing theoretical data with established experimental findings from closely related structural analogs. We will explore its core physicochemical properties, predict its spectroscopic signature, delineate plausible synthetic and reactivity pathways, and discuss its potential applications, particularly in the realm of drug discovery. The insights herein are designed to provide a robust theoretical foundation for researchers working with this and similar chemical scaffolds.

Molecular Identity and Structure

2-Benzoyl-5-methylaniline, systematically named (2-amino-4-methylphenyl)(phenyl)methanone, possesses a molecular structure featuring a benzoyl group attached to a p-toluidine (4-methylaniline) ring at the position ortho to the amino group. This arrangement creates a sterically hindered and electronically complex environment that dictates its chemical behavior.

Caption: 2D structure of 2-benzoyl-5-methylaniline.

Core Physicochemical Properties

Direct experimental data for 2-benzoyl-5-methylaniline is sparse. The following properties are calculated or estimated based on its parent compound, 2-benzoylaniline, and other structural analogs. These values provide a reliable baseline for experimental design.

| Property | Predicted Value / Characteristic | Basis for Estimation & Citation |

| Molecular Formula | C₁₄H₁₃NO | Calculated from structure. |

| Molecular Weight | 211.26 g/mol | Calculated from molecular formula. Analog isomer has the same weight.[1] |

| Appearance | Yellow to gold crystalline powder | Based on the appearance of the parent compound, 2-benzoylaniline.[2] |

| Melting Point | ~105 - 115 °C | Estimated from 2-benzoylaniline (103-107 °C). The addition of a methyl group may slightly alter crystal packing and melting point.[2] |

| Boiling Point | > 250 °C | High boiling point is expected due to high molecular weight and polarity. The related 2-methoxy-5-methylaniline boils at 235 °C.[3] |

| Solubility | Soluble in methanol, DMSO, and chlorinated solvents. Poorly soluble in water. | Typical for aminobenzophenones and anilines. Amines can be soluble in organic solvents, but solubility in water decreases with increasing molecular weight.[2][4] |

| pKa | ~0.3 - 0.5 | The electron-withdrawing benzoyl group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6). The pKa of 2-benzoylaniline is predicted to be 0.33.[2] |

Spectroscopic Profile (Predicted)

The spectroscopic signature of a molecule is its fingerprint. Based on the known effects of its constituent functional groups, the following spectral characteristics are anticipated for 2-benzoyl-5-methylaniline.

¹H NMR Spectroscopy

In a solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (Ar-H): A complex multiplet pattern between δ 7.2 and 8.0 ppm integrating to 8 protons, arising from the two phenyl rings.

-

Amine Protons (-NH₂): A broad singlet around δ 4.0-5.0 ppm, integrating to 2 protons. The chemical shift of this peak is concentration-dependent and can be confirmed by D₂O exchange.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.3 ppm, integrating to 3 protons.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: Two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, characteristic of a primary aromatic amine.[5]

-

C=O Stretching: A strong, sharp absorption band around 1680-1700 cm⁻¹, corresponding to the conjugated diaryl ketone.

-

C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

Synthesis and Reactivity Insights

Synthetic Pathways

The synthesis of substituted benzanilides and aminobenzophenones is well-established. While a direct Friedel-Crafts acylation on 4-methylaniline is challenging due to the amine's interaction with the Lewis acid catalyst, a common and effective alternative is the Schotten-Baumann reaction or a related nucleophilic acyl substitution.[6] This involves the reaction of an aniline derivative with benzoyl chloride.

A plausible synthesis for 2-benzoyl-5-methylaniline would involve the benzoylation of 4-methylaniline, although controlling the position of substitution can be complex. More targeted syntheses often build one of the rings onto a pre-functionalized precursor.

Caption: Generalized workflow for benzanilide synthesis.

Chemical Reactivity

The reactivity of 2-benzoyl-5-methylaniline is governed by its two primary functional groups:

-

The Aromatic Amine (-NH₂): As a primary amine, it can undergo a range of classical reactions, including alkylation, further acylation to form an amide, and diazotization when treated with nitrous acid at low temperatures.[4] The amine group is a powerful ortho-, para-director for electrophilic aromatic substitution, strongly activating the aniline ring.

-

The Benzoyl Ketone (-C=O): The carbonyl group is relatively unreactive towards nucleophiles compared to aliphatic ketones due to resonance stabilization from both aromatic rings. However, it can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride.

The interplay between these groups defines the molecule's utility as a scaffold. For instance, the amine can be used as a handle to link the molecule to other fragments, a common strategy in fragment-based drug discovery.

Applications in Research and Drug Development

The aminobenzophenone and benzanilide scaffolds are privileged structures in medicinal chemistry. They are key components in a variety of biologically active molecules.

-

Tyrosine Kinase Inhibitors (TKIs): Many FDA-approved TKIs used in cancer therapy feature a core structure where an aniline or a related heterocycle is linked to another aromatic system.[7] While 2-benzoyl-5-methylaniline itself is not a drug, its core is analogous to the hinge-binding motifs found in inhibitors that target kinases like Bcr-Abl. The synthesis of such structures can be enabled by reactions similar to native chemical ligation, forming the critical benzanilide bond.[8]

-

Chemical Intermediates: Substituted anilines are crucial intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[3][4] The unique substitution pattern of 2-benzoyl-5-methylaniline makes it a valuable building block for creating complex, multi-functionalized aromatic compounds.

-

Antiviral and Other Therapeutic Agents: The broader benzimidazole scaffold, which can be synthesized from ortho-diamino aromatics (derivable from ortho-nitroanilines), has led to numerous drugs with antiviral, anti-ulcer, and other therapeutic properties.[9] This highlights the potential of functionalized anilines as starting points for diverse drug discovery campaigns.

Experimental Protocols: Characterization by NMR Spectroscopy

Validating the identity and purity of a synthesized sample of 2-benzoyl-5-methylaniline is critical. Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm the structure and assess the purity of a synthesized sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dry, purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Chloroform-d is a good first choice as it dissolves many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), if not already present in the solvent.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with 16-32 scans.[12]

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).

-

Use a relaxation delay of 2-5 seconds to ensure accurate integration.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

-

Integrate all peaks to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns (multiplicity), and integration values to confirm that they match the predicted profile for 2-benzoyl-5-methylaniline. Check for the presence of solvent or impurity peaks.

-

Caption: Standard workflow for NMR sample analysis.

Conclusion

2-Benzoyl-5-methylaniline is a molecule with significant untapped potential as a chemical intermediate and a scaffold for drug discovery. While direct experimental characterization is not widely published, a comprehensive physicochemical and spectroscopic profile can be reliably predicted based on well-understood chemical principles and data from analogous structures. Its synthesis is achievable through established organic chemistry reactions, and its reactivity offers multiple handles for further chemical modification. This technical guide provides researchers with the foundational knowledge required to synthesize, characterize, and strategically employ 2-benzoyl-5-methylaniline in their scientific endeavors, bridging the current literature gap and enabling future innovation.

References

- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. [Link]

- MPG.PuRe.

- The Royal Society of Chemistry.

- National Institutes of Health (NIH). (2021).

- National Institutes of Health (NIH). PubChem Compound Summary for CID 12290097, 2-Benzoyl-3-methylaniline. [Link]

- ChemBK. 2-benzoylaniline. [Link]

- MDPI. (2022). Fast Cure of Bone Cement Based on Poly(Methyl Methacrylate)

- NCERT. Amines. [Link]

- BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. [Link]

- ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]

- SlideShare. (2018). Benzanilide synthesis. [Link]

- Organic Syntheses. Benzanilide. [Link]

- ScienceDirect. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. [Link]

- National Institutes of Health (NIH). PubChem Compound Summary for CID 7515, N-Methylaniline. [Link]

- Stenutz. 2-methylaniline. [Link]

Sources

- 1. 2-Benzoyl-3-methylaniline | C14H13NO | CID 12290097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. researchgate.net [researchgate.net]

- 6. Benzanilide synthesis | PPTX [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

A Spectroscopic Guide to 2-Amino-4-methylbenzophenone: Elucidating Molecular Structure for Research and Development

Introduction: The Significance of Spectroscopic Characterization

In the realms of pharmaceutical development, organic synthesis, and materials science, the unambiguous structural confirmation of chemical entities is a cornerstone of rigorous scientific practice. 2-Amino-4-methylbenzophenone, a substituted aromatic ketone, serves as a valuable building block in the synthesis of various organic molecules, including potential pharmaceutical agents.[1] Its chemical reactivity and biological activity are intrinsically linked to its precise molecular architecture. Therefore, a comprehensive understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the rational design of novel compounds.

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a mere presentation of data, this document elucidates the causal relationships between the molecular structure and the observed spectral features, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is designed to be a self-validating system, integrating theoretical principles with practical experimental protocols.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. This compound consists of a benzoyl group attached to a p-toluidine moiety. This arrangement gives rise to distinct electronic environments for each atom, which are interrogated by different spectroscopic techniques.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are key to assigning protons to their specific locations.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, is expected to show signals corresponding to the aromatic protons of the two rings, the amine protons, and the methyl protons.

-

Aromatic Region (δ 6.5 - 8.0 ppm): The protons on the two benzene rings will resonate in this region. The phenyl ring attached to the carbonyl group will generally have its protons shifted further downfield due to the electron-withdrawing effect of the carbonyl. The protons on the aminophenyl ring will be influenced by both the electron-donating amino group (shielding, upfield shift) and the electron-withdrawing carbonyl group (deshielding, downfield shift).

-

Amine Protons (Variable): The two protons of the primary amine (-NH₂) will typically appear as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group (-CH₃) will appear as a sharp singlet, as there are no adjacent protons to cause splitting.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Ring Protons | 7.2 - 7.8 | Multiplet | 5H |

| Aminophenyl Ring Protons | 6.6 - 7.3 | Multiplet | 3H |

| Amine (NH₂) Protons | ~5.0 - 6.0 (variable) | Broad Singlet | 2H |

| Methyl (CH₃) Protons | ~2.4 | Singlet | 3H |

Diagram 2: ¹H NMR Acquisition Workflow

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a small vial.[2]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[3]

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).[3] Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[3]

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm). Integrate the signals and analyze their chemical shifts and multiplicities.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Since the ¹³C isotope has a low natural abundance (~1.1%), spectra typically require a larger number of scans compared to ¹H NMR. Spectra are usually acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

-

Carbonyl Carbon (δ ~195-200 ppm): The carbonyl carbon (C=O) is highly deshielded and will appear at a very downfield chemical shift.[4]

-

Aromatic Carbons (δ ~110-150 ppm): The 12 aromatic carbons will resonate in this region. Due to symmetry in the unsubstituted phenyl ring, some carbons will be equivalent. The carbons in the substituted ring will all be unique. Carbons attached to the amino group will be shielded (shifted upfield), while the carbon attached to the carbonyl group will be deshielded (shifted downfield).[5]

-

Methyl Carbon (δ ~20-25 ppm): The aliphatic methyl carbon will appear at a characteristic upfield chemical shift.[4]

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198 |

| Aromatic C (C-C=O) | ~138 |

| Aromatic C (C-NH₂) | ~150 |

| Other Aromatic C's | 115 - 135 |

| Methyl (CH₃) | ~21 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in 0.7 mL of deuterated solvent.[2]

-

Instrumentation and Shimming: Follow the same procedure as for ¹H NMR.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).[3] A wider spectral width (0-220 ppm) is necessary.[3] Due to the low natural abundance of ¹³C and longer relaxation times, a significantly higher number of scans (e.g., 128 to several thousand) and a relaxation delay of 2-5 seconds are typically required.[3]

-

Processing and Analysis: Process the data similarly to ¹H NMR. The resulting spectrum will show a series of singlet peaks, each corresponding to a unique carbon environment.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups in a molecule. Molecular bonds vibrate at specific frequencies, and when infrared radiation corresponding to these frequencies is absorbed, it provides a characteristic "fingerprint" of the molecule.[6]

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ketone, C-H bonds of the aromatic rings and methyl group, and C=C bonds of the aromatic rings.

-

N-H Stretching (3300-3500 cm⁻¹): A primary amine will show two distinct peaks in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[7]

-

C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[8]

-

C=O Stretching (1650-1680 cm⁻¹): A strong, sharp absorption band in this region is characteristic of the carbonyl group of an aromatic ketone.[9]

-

C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Several peaks in this region are characteristic of the carbon-carbon double bonds within the aromatic rings.

-

N-H Bending (1550-1650 cm⁻¹): The bending vibration of the N-H bond in the primary amine also appears in this region, sometimes overlapping with the C=C stretches.

Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two peaks) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[10]

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer the powder to a pellet die. Place the die assembly into a hydraulic press and apply pressure (e.g., 10 tons for a 13 mm die) for about a minute to form a transparent or translucent pellet.[11]

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

-

Data Analysis: The resulting spectrum should be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule.[12] This fragmentation pattern provides a unique fingerprint and valuable structural information.[13]

Interpretation of the Mass Spectrum

The mass spectrum of this compound (Molecular Weight: 211.26 g/mol ) will show a molecular ion peak (M⁺) at m/z = 211. The fragmentation pattern is dictated by the stability of the resulting fragments.

-

Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the intact molecule with one electron removed.

-

Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[14] This can lead to two primary fragment ions:

-

Loss of the phenyl group (C₆H₅•) to form an ion at m/z = 134.

-

Loss of the aminomethylphenyl group (H₂NC₆H₃(CH₃)•) to form the benzoyl cation at m/z = 105. This is often a very prominent peak for benzophenones.

-

-

Other Fragments: Further fragmentation of these primary ions can lead to other smaller peaks, such as the phenyl cation at m/z = 77 from the loss of CO from the benzoyl cation.

Diagram 3: Proposed Mass Spectrometry Fragmentation

Caption: Plausible EI fragmentation pathway for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.[3]

-

Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[12] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy from the ionization process causes the molecular ions to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.

Conclusion: A Unified Approach to Structural Elucidation

The spectroscopic analysis of this compound provides a comprehensive and self-validating picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ketone, aromatic rings), and mass spectrometry reveals the molecular weight and characteristic fragmentation patterns. By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors. This guide serves as a practical framework for the application of these fundamental analytical techniques in a modern research and development setting.

References

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones.

- Shimadzu. (n.d.). KBr Pellet Method.

- Creative Proteomics. (n.d.). Electron Ionization.

- ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.

- Iowa State University. (n.d.). NMR Sample Preparation.

- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.

- MSU Chemistry. (n.d.). Principles of FTIR Spectroscopy.

- Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview.

- Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide.

- ResearchGate. (2012). Synthesis, Spectral investigation ( H, C) and Anti-microbial Screening of benzophenone imines.

- Thermo Fisher Scientific. (n.d.). Introduction to Fourier Transform Infrared Spectrometry.

- SpectraBase. (n.d.). This compound - Optional[13C NMR] - Spectrum.

- auremn. (2009). On the H NMR Spectra of 2-Substituted Benzoquinones.

- The Royal Society of Chemistry. (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination.

- ChemicalBook. (n.d.). This compound(4937-62-6) 13C NMR spectrum.

- ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone.

- Sigma-Aldrich. (n.d.). This compound 99%.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- YouTube. (2015). Functional Groups from Infrared Spectra.

- SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- The University of Sheffield. (n.d.). CASPRE - 13C NMR Predictor.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- Bulgarian Academy of Sciences. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

- YouTube. (2023). Fragmentation in Mass Spectrometry.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- YouTube. (2015). Mass Spectrometry Fragmentation Part 1.

- YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry].

- Chegg. (2020). Predict the 'H-NMR spectrum for each of the compounds (#1 - Chegg.

- Chemistry LibreTexts. (2022). 6.11: Fragmentation Pathways.

- PubMed. (2012). Molecular structure, vibrational spectroscopic (FT-IR, FT-Raman), UV-vis spectra, first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis, thermodynamic properties of benzophenone 2,4-dicarboxylic acid by ab initio HF and density functional method.

- MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. docs.chemaxon.com [docs.chemaxon.com]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Visualizer loader [nmrdb.org]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-4-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylbenzophenone. The content herein is structured to offer not just a theoretical overview, but a practical, in-depth understanding rooted in established spectroscopic principles. This document will elucidate the expected chemical shifts, coupling constants, and multiplicity of the proton signals, providing a robust framework for researchers working with this and structurally related compounds.

Foundational Principles: Understanding the ¹H NMR Landscape

Proton NMR spectroscopy is a powerful analytical technique that provides information about the structure of a molecule by observing the behavior of hydrogen nuclei (protons) in a magnetic field. The key parameters derived from a ¹H NMR spectrum are:

-

Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, moving their signals upfield (to a lower ppm value).[1]

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons.[2]

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), reflects the strength of the coupling between protons and is dependent on the number of bonds and the geometric relationship between them.[3]

Predicted ¹H NMR Spectrum of this compound

Due to the limited availability of public, experimental ¹H NMR spectra for this compound, this guide presents a detailed prediction based on established substituent effects and typical coupling constants observed in analogous aromatic systems.

The structure of this compound is as follows:

A diagram of the molecular structure of this compound.

The predicted ¹H NMR spectral data is summarized in the table below:

| Signal | Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| A | -NH₂ | ~4.0 - 5.0 | Broad singlet | - | 2H |

| B | H-6 | ~7.2 - 7.4 | Doublet | Jortho = ~7-9 | 1H |

| C | H-5 | ~6.5 - 6.7 | Doublet of doublets | Jortho = ~7-9, Jmeta = ~2-3 | 1H |

| D | H-3 | ~6.4 - 6.6 | Doublet | Jmeta = ~2-3 | 1H |

| E | Phenyl H (ortho) | ~7.7 - 7.9 | Multiplet | - | 2H |

| F | Phenyl H (meta, para) | ~7.4 - 7.6 | Multiplet | - | 3H |

| G | -CH₃ | ~2.2 - 2.4 | Singlet | - | 3H |

Detailed Signal Analysis

The Amino Protons (-NH₂)

The protons of the amino group are expected to appear as a broad singlet in the region of 4.0 - 5.0 ppm . The broadness of this signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the NMR solvent. The chemical shift of amine protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature.[4]

The Substituted Benzene Ring Protons (H-3, H-5, H-6)

The protons on the substituted aromatic ring are influenced by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing benzoyl (-C(O)Ph) group.

-

H-6: This proton is ortho to the benzoyl group and meta to the methyl group. The strong deshielding effect of the carbonyl group will shift this proton downfield. It is expected to appear as a doublet due to coupling with H-5, with a typical ortho coupling constant of approximately 7-9 Hz.[5][6] The predicted chemical shift is in the range of 7.2 - 7.4 ppm .

-

H-5: This proton is ortho to the methyl group and meta to both the amino and benzoyl groups. It will be split by both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a doublet of doublets. The ortho coupling constant will be around 7-9 Hz, and the meta coupling constant will be smaller, around 2-3 Hz.[5][6] The electron-donating effects of the amino and methyl groups will shift this proton upfield to approximately 6.5 - 6.7 ppm .

-

H-3: This proton is ortho to the amino group and meta to the methyl and benzoyl groups. The strong shielding effect of the amino group will cause a significant upfield shift. It will appear as a doublet due to the small meta coupling with H-5 (J ≈ 2-3 Hz).[5][6] Its predicted chemical shift is in the range of 6.4 - 6.6 ppm .

The Unsubstituted Phenyl Ring Protons

The five protons of the unsubstituted phenyl ring will be in a more conventional aromatic region.

-

Ortho Protons: The two protons ortho to the carbonyl group will be the most deshielded due to the anisotropic effect of the C=O bond and will appear as a multiplet in the range of 7.7 - 7.9 ppm .

-

Meta and Para Protons: The three meta and para protons will be less deshielded and will likely appear as a complex, overlapping multiplet between 7.4 - 7.6 ppm .

The Methyl Protons (-CH₃)

The three protons of the methyl group are attached to the aromatic ring and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected in the range of 2.2 - 2.4 ppm .

Experimental Protocol for ¹H NMR Sample Preparation

For obtaining a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.[7]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature before initiating the experiment.

A flowchart of the experimental workflow for acquiring a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are consistent with its molecular structure. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing benzoyl group on the substituted aromatic ring leads to a wide dispersion of the aromatic proton signals. The unsubstituted phenyl ring protons appear in their characteristic downfield region. This detailed analysis, based on fundamental NMR principles and data from related structures, serves as a valuable guide for the identification and characterization of this compound in research and development settings.

References

- NMR Sample Prepar

- Iowa State University, Chemical Instrumentation Facility.

- ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]

- Govender, T., Arvidsson, P. I., Maguire, G. E. M., Kruger, H. G., & Naicker, T. (2012). Proton NMR chemical shifts and coupling constants for brain metabolites. Metabolomics, 8(1), 1-24.

- University College London, Faculty of Mathematical & Physical Sciences.

- Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

- Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

- YouTube. NMR 5: Coupling Constants. [Link]

- YouTube.

- Oregon State University. NMR Analysis of Substituted Benzophenones. [Link]

- The Royal Society of Chemistry.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-

- Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

- SpectraBase. This compound - Optional[¹³C NMR] - Spectrum. [Link]

- PubChem. 2-Amino-4'-methylbenzophenone m. [Link]

- Short Summary of ¹H-NMR Interpret

- Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]

- PubMed.

- Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- Brainly. Annotate the benzophenone and triphenyl methanol NMR spectra by labeling each signal A through Z and. [Link]

- Oregon State University. ¹H NMR Chemical Shift. [Link]

- Table of Characteristic Proton NMR Shifts. [Link]

- Chemistry Steps. NMR Chemical Shift Values Table. [Link]

- University College London. Chemical shifts. [Link]

- Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

- SIELC Technologies. 2-Amino-4'-methylbenzophenone m. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Methanone, (4-methylphenyl)phenyl- [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Amino-4'-methylbenzophenone m | C14H13NO | CID 118923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2-Amino-4-methylbenzophenone

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-4-methylbenzophenone, a key intermediate in the synthesis of various pharmaceuticals and a valuable scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the observed chemical shifts, provide a detailed experimental protocol for spectral acquisition, and present a thorough assignment of the 13C NMR spectrum.

Introduction: The Significance of 13C NMR in Drug Discovery and Development

In the landscape of modern drug discovery, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, 13C NMR provides a direct insight into the carbon framework of a molecule, offering crucial information on the electronic environment of each carbon atom. For drug development professionals, a comprehensive understanding of the 13C NMR spectrum of a lead compound or a key intermediate like this compound is not merely an academic exercise. It is a cornerstone of quality control, ensuring the correct isomeric form is synthesized, and a critical component in understanding structure-activity relationships (SAR).

The chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment, which is influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions. A thorough analysis of these shifts allows for a detailed mapping of the electron distribution within the molecule, which in turn can inform on its reactivity and potential interactions with biological targets.

Molecular Structure and 13C NMR Spectral Analysis of this compound

This compound possesses a rich electronic architecture, with two aromatic rings bearing distinct substituents that significantly influence the 13C NMR chemical shifts. The presence of an electron-donating amino group (-NH2) and a weakly electron-donating methyl group (-CH3) on one ring, and the electron-withdrawing carbonyl group (C=O) bridging the two rings, creates a unique spectral fingerprint.

Predicted and Experimental 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound is characterized by a series of distinct signals corresponding to the fourteen carbon atoms in the molecule. The experimental chemical shift values, typically obtained in a solvent such as deuterated dimethyl sulfoxide (DMSO-d6), are presented in the table below.[1][2] For a comprehensive understanding, we will analyze the spectrum by dissecting the molecule into its constituent aromatic rings and the carbonyl bridge.

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Experimental Chemical Shift (ppm) in DMSO-d6 | Assignment Rationale |

| C=O | 190 - 200 | ~195 | The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp2 hybridization. |

| C1' | 135 - 145 | ~138 | The ipso-carbon of the unsubstituted phenyl ring, attached to the carbonyl group. |

| C2'/C6' | 128 - 132 | ~130 | Ortho-carbons of the unsubstituted phenyl ring. |

| C3'/C5' | 128 - 132 | ~128 | Meta-carbons of the unsubstituted phenyl ring. |

| C4' | 130 - 135 | ~132 | Para-carbon of the unsubstituted phenyl ring. |

| C1 | 120 - 125 | ~123 | Ipso-carbon of the substituted ring, attached to the carbonyl. Shielded by the ortho-amino group. |

| C2 | 150 - 155 | ~152 | Carbon bearing the amino group. Strongly deshielded by the nitrogen's electronegativity and resonance donation. |

| C3 | 115 - 120 | ~117 | Ortho to the amino group, experiencing strong shielding due to resonance. |

| C4 | 140 - 145 | ~142 | Carbon bearing the methyl group. Deshielded due to substitution. |

| C5 | 120 - 125 | ~121 | Meta to the amino group, experiencing less shielding. |

| C6 | 130 - 135 | ~133 | Para to the amino group, deshielded relative to C3 and C5. |

| -CH3 | 20 - 25 | ~21 | Typical chemical shift for an aromatic methyl group. |

Note: The experimental values are approximate and can vary slightly based on the solvent and experimental conditions. The assignments are based on established substituent effects and comparison with related compounds.

Causality Behind the Chemical Shifts: An Analysis of Substituent Effects

The observed chemical shifts are a direct consequence of the electronic and steric environment of each carbon atom. The interplay of inductive and resonance effects of the amino and methyl groups, along with the influence of the carbonyl group, dictates the final spectral appearance.

Diagram: Key Electronic Influences in this compound

Caption: Electronic effects of substituents on the aromatic rings.

-

The Carbonyl Carbon (C=O): This carbon experiences the most significant deshielding, appearing at the lowest field (~195 ppm). This is due to the large paramagnetic contribution to the shielding tensor arising from the C=O double bond and the high electronegativity of the oxygen atom, which withdraws electron density.

-

The Substituted Aromatic Ring:

-